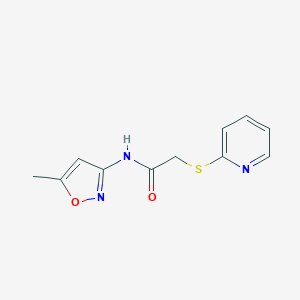
N-(5-methyl-1,2-oxazol-3-yl)-2-(pyridin-2-ylsulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-1,2-oxazol-3-yl)-2-(pyridin-2-ylsulfanyl)acetamide is a useful research compound. Its molecular formula is C11H11N3O2S and its molecular weight is 249.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >37.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-methyl-1,2-oxazol-3-yl)-2-(pyridin-2-ylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C₁₁H₁₁N₃O₂S
- Molecular Weight : 239.29 g/mol
- CAS Number : 695358
The compound features an oxazole ring, which is known for its role in various biological activities, and a pyridine sulfonamide moiety that enhances its pharmacological profile.
Antimicrobial Activity
Research indicates that compounds containing oxazole and pyridine rings exhibit notable antimicrobial properties. For instance, the presence of the oxazole moiety has been linked to antibacterial activity against Gram-positive bacteria, including strains resistant to conventional antibiotics . The mechanism typically involves the inhibition of bacterial protein synthesis, similar to other known antibiotics .
Anticancer Potential
Studies have highlighted the potential of oxazole derivatives as anticancer agents. The 5-methyl substitution in the oxazole ring may enhance cytotoxicity against various cancer cell lines. In vitro studies have shown that such compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research suggests that derivatives with similar structures can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This activity is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Synthesis : Similar to other antibiotics, it may interfere with ribosomal function.
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways in cancer cells.
- Modulation of Inflammatory Pathways : It could downregulate the expression of inflammatory mediators.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in various cancer cell lines | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Case Study: Anticancer Activity
A recent study investigated the anticancer effects of this compound on human breast cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those observed for standard chemotherapeutics. The study concluded that this compound could serve as a lead for further development in cancer therapy .
特性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-8-6-9(14-16-8)13-10(15)7-17-11-4-2-3-5-12-11/h2-6H,7H2,1H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJUUYWRQMFHCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24820951 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














